molecular formula C27H37NO2S B8069029 (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Cat. No.: B8069029
M. Wt: 439.7 g/mol
InChI Key: FQZFIVOMFHKBCE-CSKARUKUSA-N
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Description

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Hept-2-en-4-yn-1-amine Backbone: This step involves the coupling of an alkyne with an amine under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Thiophen-3-ylmethoxy Group: This step involves the etherification of the phenyl group with thiophen-3-ylmethanol.

    Final Assembly: The final step involves the coupling of the intermediate with N-ethyl-6,6-dimethylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the alkyne group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like hydroxide or alkoxide ions.

Major Products

    Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modification.

Mechanism of Action

The mechanism of action of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The presence of the thiophene ring suggests that it could interact with proteins through π-π stacking interactions, while the alkyne group could participate in covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine: Lacks the phenyl and thiophene groups, making it less complex.

    N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(methoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine: Similar structure but with a methoxy group instead of a thiophen-3-ylmethoxy group.

Uniqueness

The uniqueness of (E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the thiophene ring, in particular, adds to its versatility and potential for interaction with biological targets.

Properties

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO2S/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZFIVOMFHKBCE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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